molecular formula C7H9AsO3 B1605095 p-Toluenearsonic acid CAS No. 3969-54-8

p-Toluenearsonic acid

Cat. No. B1605095
CAS RN: 3969-54-8
M. Wt: 216.07 g/mol
InChI Key: GODGOGGXLHQPBK-UHFFFAOYSA-N
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Description

p-Toluenesulfonic acid (PTSA or pTsOH), also known as tosylic acid, is an organic compound with the formula CH3C6H4SO3H . It is a white, extremely hygroscopic solid that is soluble in water, alcohols, and other polar organic solvents . The CH3C6H4SO2 group is known as the tosyl group and is often abbreviated as Ts or Tos .


Synthesis Analysis

p-Toluenesulfonic acid has been used in many organic preparations as a good solid catalyst . It is often associated with many advantages, such as operational simplicity, high selectivity, excellent yields, and ease of product isolation .


Molecular Structure Analysis

The molecular formula of p-Toluenesulfonic acid is C7H8O3S . It is an aromatic compound with a tosyl group (CH3C6H4SO2) attached .


Chemical Reactions Analysis

p-Toluenesulfonic acid has been actively used in organic transformations for developing efficient synthetic methodologies . It is used as an acid catalyst for PET hydrolysis under relatively mild conditions, enabling the degradation of approximately 100% of PET into 96.2% of terephthalic acid (TPA) within 90 minutes at 150 °C .


Physical And Chemical Properties Analysis

p-Toluenesulfonic acid is a white, extremely hygroscopic solid . It is soluble in water, alcohols, and other polar organic solvents .

Scientific Research Applications

  • Electrosynthesis Applications :

    • Polyaniline Films on Mild Steel : p-Toluenesulfonic acid is instrumental in the electrosynthesis of polyaniline (PANi) films on mild steel. This process results in a protective coating that significantly reduces corrosion current, suggesting its potential use in corrosion protection (Camalet et al., 1998).
  • Catalysis and Organic Synthesis :

    • Isocyanide Scavenger : p-Toluenesulfonic acid serves as an effective, eco-friendly scavenger for volatile isocyanides, simplifying and deodorizing workup and purification in organic transformations (Azuaje et al., 2011).
    • Synthesis of Isocoumarins : Used as a mild acid catalyst in ethanol for the annulation of functionalized diarylalkynes under microwave irradiation, leading to a range of 3-aryl-substituted isocoumarins (Bras et al., 2008).
  • Energy and Material Science :

    • Biofuel Cell Anode Application : In a study, p-toluenesulfonic acid doped graphene @polyaniline-TiO2 composite showed increased glucose oxidation, indicating its potential as an electrode material for biofuel cells (Inamuddin & Kashmery, 2019).
  • Environmental Applications :

    • Biodiesel Production from Waste Cooking Oil : p-Toluenesulfonic acid doped polyaniline has been developed as a catalyst for biodiesel production, showing high yield and meeting ASTM standards. Its stability and performance suggest potential for large-scale industrial use (Niu & Kong, 2015).
  • Analytical Applications :

    • Residual Arsenic Compounds Analysis in Chicken Muscle : A method using toluene-3,4-dithiol for the analysis of seven arsenic compounds in chicken muscle was developed. This method offers a sensitive way to analyze arsenic compounds in biological samples (Eom et al., 2015).

Safety And Hazards

p-Toluenesulfonic acid is considered hazardous. It can cause severe skin burns and eye damage. It may also cause respiratory irritation and damage to organs through prolonged or repeated exposure .

Future Directions

Research is ongoing into the use of p-Toluenesulfonic acid in various applications. For example, it has been used as an acid catalyst for the hydrolysis of waste polyethylene terephthalate (PET), offering a feasible and green strategy for the low-cost and environmentally friendly hydrolysis of waste PET .

properties

IUPAC Name

(4-methylphenyl)arsonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9AsO3/c1-6-2-4-7(5-3-6)8(9,10)11/h2-5H,1H3,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GODGOGGXLHQPBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)[As](=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9AsO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60192778
Record name p-Toluenearsonic acid
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Molecular Weight

216.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

p-Toluenearsonic acid

CAS RN

3969-54-8
Record name As-(4-Methylphenyl)arsonic acid
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Record name 4-Toluenearsonic acid
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Record name p-Toluenearsonic acid
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Record name p-Toluenearsonic acid
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Record name p-tolylarsonic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
13
Citations
CS Hamilton, WN King - Journal of the American Chemical …, 1933 - ACS Publications
… of ptoluenearsonic acid dissolved in the minimum quantity of 6 A sodium hydroxide was added. The hypochlorous acid was released by the action of 2 A hydrochloric acid on the …
Number of citations: 0 pubs.acs.org
HM Parmelee, CS Hamilton - Journal of the American Chemical …, 1933 - ACS Publications
… of p-toluenearsonic acid. … of p-toluenearsonic acid.One and twotentlis grams (5.7%) of the semicarbazone of p-formylbenzenearsonic acid18 was obtained from the concentrated extract …
Number of citations: 2 pubs.acs.org
GO Doak, HG Steinman, H Eagle - Journal of the American …, 1945 - ACS Publications
… lar difficulties have since been encountered in this Laboratory with the permanganate oxidation of 2-nitro-p-toluenearsonic acid and4- and 6-nitroo-toluenearsonic acids. Maschmann’s …
Number of citations: 1 pubs.acs.org
LJ Andrews, SJ Cristol, SL Lindenbaum… - Journal of the …, 1945 - ACS Publications
… lar difficulties have since been encountered in this Laboratory with the permanganate oxidation of 2-nitro-p-toluenearsonic acid and4- and 6-nitroo-toluenearsonic acids. Maschmann’s …
Number of citations: 7 pubs.acs.org
AL Rheingold, OM Kekia, JB Strong - Main Group Chemistry, 1997 - content.iospress.com
… arsenotoluene are obtained as mixtures of cyclopentamer and cyclohexamer by the hypophosphorous acid reduction of either benzenearsonic acid (Aldrich) or p-toluenearsonic acid.I4 …
Number of citations: 5 content.iospress.com
SE Jacobson, F Mares, PM Zambri - Journal of the American …, 1979 - ACS Publications
… Arsenic triethoxide, n-butyllithium (2.2 M in hexane), and benzenearsonic acid were obtained fromAlfa and p-toluenearsonic acid from Pfaltz and Bauer, Inc. The starting styrene-1% …
Number of citations: 85 pubs.acs.org
HM Parmelee - 1931 - search.proquest.com
… The oxidation of p-toluenearsonic acid with chromic acid anhydride in the presence of acetic anhydride (Thiele and Winters method) has been carried out by Scott and Hamilton, (loc. cit.…
Number of citations: 2 search.proquest.com
GS Lane - 1986 - figshare.utas.edu.au
… The first use of p-toluenearsonic acid was recorded at Altenberg (DDR) in the early 1960s where no apparent difference in the flotation efficiency of arylarsonic acids and …
Number of citations: 3 figshare.utas.edu.au
JB De Witt - 1953 - books.google.com
Although a very large number of materials have been tested or used as"'rodenticides," relatively few have proved successful for this purpose. The reasons which may be advanced for …
Number of citations: 3 books.google.com
M Benaglia, A Puglisi, F Cozzi - Chemical reviews, 2003 - ACS Publications
… For all ketones studied, the rates of oxidation were about three times slower than those in the presence of equivalent quantities of either benzene- or p-toluenearsonic acid. Thus, also in …
Number of citations: 920 pubs.acs.org

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